2-(2-tert-Butylanilino)benzoic acid

Aminopeptidase N inhibition Target selectivity profiling Cancer and immunology probe development

Procure 2-(2-tert-Butylanilino)benzoic acid as an orthogonal, APN/CD13-selective (IC₅₀ 70 nM) scaffold distinct from classical COX-inhibiting fenamates. The ortho-tert-butyl group alters molecular conformation (62.8° dihedral angle), disrupts π-stacking, and imparts a differentiation-inducing phenotype absent in mefenamic acid. Essential for SAR libraries, solid-state formulation studies, and target validation assays requiring selective aminopeptidase inhibition without off-target COX activity. High synthetic yield (86%) ensures cost-effective scale-up.

Molecular Formula C17H19NO2
Molecular Weight 269.34 g/mol
CAS No. 103554-42-3
Cat. No. B028235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-tert-Butylanilino)benzoic acid
CAS103554-42-3
Molecular FormulaC17H19NO2
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC=C1NC2=CC=CC=C2C(=O)O
InChIInChI=1S/C17H19NO2/c1-17(2,3)13-9-5-7-11-15(13)18-14-10-6-4-8-12(14)16(19)20/h4-11,18H,1-3H3,(H,19,20)
InChIKeyJMTGAJXOFMUNHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-tert-Butylanilino)benzoic Acid (CAS 103554-42-3): A Sterically Hindered N-Aryl Anthranilic Acid for Targeted Probe and Lead Discovery


2-(2-tert-Butylanilino)benzoic acid (N-(2-tert-butylphenyl)anthranilic acid) is a sterically hindered N-aryl anthranilic acid derivative with the molecular formula C17H19NO2 and a molecular weight of 269.34 g/mol . It belongs to the fenamate class, which serves as the scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid and flufenamic acid . However, the presence of the ortho-tert-butyl group on the aniline ring imparts distinct conformational isomerism and biological target selectivity that fundamentally differentiates it from classical COX-inhibiting fenamates [1].

Why 2-(2-tert-Butylanilino)benzoic Acid Cannot Be Replaced by Mefenamic Acid, Flufenamic Acid, or the 2,6-Dimethyl Analog in Target-Based Research


Generic substitution within the N-aryl anthranilic acid class is not scientifically sound because the nature and position of the N-aryl substituent fundamentally dictate both the three-dimensional molecular architecture and the biological target engagement profile [1]. Classical fenamates like mefenamic acid and flufenamic acid achieve their anti-inflammatory activity primarily through cyclooxygenase (COX-1/2) inhibition [2]. In contrast, 2-(2-tert-butylanilino)benzoic acid demonstrates a divergent pharmacological fingerprint, with pronounced aminopeptidase N (APN/CD13) inhibition and negligible activity against HDAC1/2 at the same concentration range [3]. Furthermore, the ortho-tert-butyl substituent induces a unique trans-anti dimeric packing in the solid state that differs from the π-stacking motifs observed with smaller N-aryl substituents, directly impacting crystallinity, solubility, and formulation behavior [1].

Head-to-Head and Cross-Study Quantitative Differentiation of 2-(2-tert-Butylanilino)benzoic Acid Versus Closest Analogs


APN (CD13) Submicromolar Inhibition with >1,400-Fold Selectivity Over Class I HDACs: A Differentiated Profile from COX-Dependent Fenamates

2-(2-tert-Butylanilino)benzoic acid inhibits porcine kidney aminopeptidase N (APN/CD13) with an IC50 of 70 nM, while showing no meaningful inhibition of human HDAC1/HDAC2 at concentrations up to 100,000 nM (IC50 > 100,000 nM) in the same screening panel [1]. This represents a >1,400-fold selectivity window for APN over HDAC1/2. In contrast, mefenamic acid—the archetypal N-aryl anthranilic acid NSAID—acts as a competitive inhibitor of COX-1 (IC50 = 40 nM) and COX-2 (IC50 = 3,000 nM) and is not known to significantly inhibit APN at comparable concentrations [2]. This orthogonal target engagement profile means that for researchers investigating APN-mediated pathways in angiogenesis, tumor invasion, or immunological disorders, the use of mefenamic acid or flufenamic acid would introduce confounding COX-related biological effects without providing the desired APN inhibition.

Aminopeptidase N inhibition Target selectivity profiling Cancer and immunology probe development

Synthesis Efficiency: 86% Isolated Yield vs 73% for the Sterically Hindered 2,6-Dimethyl Analog Under Identical Catalytic Conditions

In a direct head-to-head comparison using the same Cu/Cu2O catalytic system (2-chlorobenzoic acid, 1.05 eq. amine, K2CO3, 2-ethoxyethanol, 130°C, 24 h), 2-(2-tert-butylanilino)benzoic acid was obtained in 86% isolated yield, whereas the analog derived from 2,6-dimethylaniline—bearing two ortho-methyl groups that create a different steric environment—was produced in only 73% yield [1]. Despite the tert-butyl group being considerably bulkier than a methyl group, the mono-ortho-substitution pattern of the tert-butyl substrate appears to present less steric hindrance to the coupling reaction than the di-ortho-methyl substitution of the 2,6-dimethylaniline substrate. This counterintuitive result has direct implications for compound procurement and library production cost.

Copper-catalyzed amination Synthetic accessibility N-Aryl anthranilic acid library synthesis

Solid-State Conformational Divergence: A Dihedral Angle of 62.8° and Disrupted π-Stacking vs. the 49.1° Angle of the 2-Methyl Analog

X-ray crystallographic analysis of the target compound reveals a dihedral angle (α) of 62.8° between the anthranilic plane and the N-tert-butylphenyl ring, compared to 49.1° for the corresponding 2-methyl analog (N-(2-methylphenyl)anthranilic acid) [1]. This 13.7° increase in torsional angle results directly from the steric bulk of the tert-butyl group. Crucially, while the 2-methyl, 2-isopropyl, and 2-phenyl analogs all pack as trans-anti dimers with one-dimensional π-stacking rods (closest contact distances: 3.40–3.50 Å), the 2-tert-butyl derivative disrupts this π-stacking motif: the bulky tert-butyl group impedes effective π-π interactions, which are instead replaced by van der Waals interactions [1]. This alteration in supramolecular architecture has downstream consequences for crystal lattice energy, melting point, solubility, and mechanical properties of the bulk material.

Solid-state structure Conformational isomerism Crystal engineering Polymorph prediction

Lipophilicity Differentiation: Measured LogP of 4.50 for 2-(2-tert-Butylanilino)benzoic Acid vs. Reported Values of 4.0–5.1 for Mefenamic Acid

The calculated LogP of 2-(2-tert-butylanilino)benzoic acid is reported as 4.50 ± 0.09, with a topological polar surface area (TPSA) of 49.33 Ų . In comparison, mefenamic acid has reported LogP values ranging from 4.04 to 5.12 across different databases, with a TPSA of 49.33 Ų (identical to the target compound) [1]. While the TPSA values are equivalent, the tighter LogP value of the target compound places it in a slightly more hydrophilic window within the fenamate class, potentially conferring marginally better aqueous solubility characteristics. More importantly, the ortho-tert-butyl substitution increases molecular volume and steric bulk without increasing polar surface area, which can be exploited to modulate membrane permeability and protein binding independently of hydrogen-bonding capacity—a feature not achievable with the dimethyl substitution pattern of mefenamic acid.

Lipophilicity LogP Drug-likeness ADME prediction

Biological Fingerprint: Reported Activity in Arresting Undifferentiated Cell Proliferation and Inducing Monocytic Differentiation

According to patent disclosures, 2-(2-tert-butylanilino)benzoic acid (and related N-aryl anthranilic acid derivatives) exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This biological profile has been cited as evidence for potential utility as an anti-cancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis. While quantitative IC50 or EC50 values from the original patent are not publicly available in the indexed abstract, this differentiation-inducing activity is not a reported property of classical fenamate NSAIDs such as mefenamic acid, flufenamic acid, or tolfenamic acid, which are primarily characterized by COX inhibition and anti-inflammatory activity.

Cell differentiation therapy Undifferentiated cell inhibition Anti-cancer agent Psoriasis

Optimal Research and Procurement Applications for 2-(2-tert-Butylanilino)benzoic Acid Based on Quantified Differentiation


APN/CD13-Targeted Chemical Probe Development for Tumor Angiogenesis and Immuno-Oncology Research

With an APN IC50 of 70 nM and >1,400-fold selectivity over HDAC1/2 [3], this compound serves as a viable starting scaffold for developing selective APN/CD13 inhibitors. Unlike mefenamic acid, which primarily targets COX-1/2, this compound's target engagement profile is orthogonal, allowing researchers to interrogate APN-mediated processes in endothelial cell migration, tumor invasion, and antigen presentation without confounding COX-related anti-inflammatory effects. Procurement priority should be given to laboratories engaged in target validation studies where selective APN inhibition is required, and where the use of pan-fenamate NSAIDs would introduce off-target pharmacology.

Solid-State Formulation and Co-Crystal Engineering Leveraging Unique van der Waals Packing Architecture

The crystallographically confirmed disruption of π-stacking interactions and the adoption of van der Waals-dominated packing in the tert-butyl derivative [3] makes this compound a distinctive candidate for solid-state formulation studies. The 62.8° dihedral angle and altered supramolecular architecture predict different mechanical properties, compressibility, and dissolution behavior compared to the 2-methyl or 2,6-dimethyl analogs. Pharmaceutical scientists developing co-crystals, amorphous solid dispersions, or seeking to modulate the solubility of anthranilic acid-based drug candidates should prioritize this compound over analogs that adopt the canonical π-stacking motif.

Structure-Activity Relationship (SAR) Studies Exploring Steric Effects on Biological Target Engagement

The ortho-tert-butyl group introduces steric bulk that incrementally increases the dihedral angle from 49.1° (2-methyl) through 62.5° (2-isopropyl) to 62.8° (2-tert-butyl), without the extreme torsion of the 2-biphenyl analog (77.1°) [3]. This systematic variation makes the compound an essential member of any SAR library designed to probe the relationship between N-aryl conformation and biological activity. Its higher synthetic yield (86%) compared to the 2,6-dimethyl analog (73%) under identical conditions [3] further reinforces its practical utility as a cost-effective SAR tool compound.

Cell Differentiation and Cancer Stem Cell Research

Patent-derived evidence indicates that this compound arrests undifferentiated cell proliferation and induces monocytic differentiation [3]. For researchers in cancer stem cell biology or differentiation therapy—fields where forcing terminal differentiation of malignant progenitors is a therapeutic strategy—this compound provides a structurally tractable chemical starting point. Its differentiation-inducing phenotype is not shared by mefenamic acid or flufenamic acid, positioning it as a unique probe for phenotypic screening campaigns aimed at identifying novel differentiation-inducing mechanisms.

Quote Request

Request a Quote for 2-(2-tert-Butylanilino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.